One of the most prominent research applications of TBU is its ability to form inclusion complexes with various guest molecules. Inclusion complexes are supramolecular assemblies where a host molecule (TBU in this case) encapsulates a guest molecule within its cavity. This property allows researchers to:
TBU can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents). This allows researchers to perform reactions that wouldn't be possible under normal conditions, broadening the scope of synthetic chemistry and organic transformations [].
TBU's ability to self-assemble and form ordered structures makes it a potential candidate for various material science applications. Researchers are exploring its use in:
Tetrabutylurea is an organic compound with the molecular formula C17H36N2O. It is a colorless to light yellow liquid that serves as an important intermediate in organic synthesis. Tetrabutylurea is known for its relatively high boiling point of approximately 379.8 °C and its low toxicity, making it suitable for various industrial applications. This compound is characterized by its weak basicity and ability to act as a solvent, extractant, and catalyst in
TBU's mechanism of action depends on the specific application. Here are two examples:
The general reaction for synthesizing tetrabutylurea involves the reaction of dibutylamine with bis(trichloromethyl) carbonate, typically under controlled temperature and pressure conditions. The reaction can be summarized as follows:
Tetrabutylurea can be synthesized through several methods, with the most common involving the reaction of dibutylamine with bis(trichloromethyl) carbonate in an organic solvent. The synthesis typically follows these steps:
Tetrabutylurea has a wide range of applications across various industries:
Research on interaction studies involving tetrabutylurea primarily focuses on its solvation properties and reactivity with other compounds. For instance, its interaction with hydrogen peroxide enhances the efficiency of hydrogen production processes. Additionally, studies have indicated that tetrabutylurea can interact with various organic solvents and reagents, influencing their solubility and reactivity profiles .
Tetrabutylurea shares structural similarities with several other urea derivatives and compounds used in organic synthesis. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethylurea | C6H14N2O | Lower boiling point; less effective as a solvent |
| Triethylamine | C6H15N | Stronger base; different functional group properties |
| N,N-Dimethylformamide | C3H7N3O | Polar aprotic solvent; used widely in peptide synthesis |
| Tetra-n-butylammonium | C16H36N | Quaternary ammonium compound; different reactivity |
Tetrabutylurea stands out due to its specific application as a solvent in hydrogen peroxide production processes and its relatively low toxicity compared to other similar compounds .
Tetrabutylurea is formally designated as 1,1,3,3-tetrabutylurea under IUPAC nomenclature, reflecting the substitution pattern of four butyl groups on the urea backbone. Key identifiers include:
Synonymous designations include N,N,N',N'-tetrabutylurea and tetra-n-butylurea, with additional aliases cataloged in regulatory databases.
The molecule consists of a central urea moiety (NH2CONH2) where all four hydrogen atoms are replaced by butyl groups (C4H9), creating a fully substituted tertiary amine structure. X-ray crystallography of analogous tetraalkylurea compounds suggests a distorted tetrahedral geometry around the carbonyl group.
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C=O (Carbonyl) | ~1.23 | - |
| N-C (Butyl) | ~1.45 | 108–111 (C-N-C) |
| N-C=O | ~1.35 | 120–125 (N-C=O) |
Derived from crystallographic studies of structurally related compounds.
The molecular formula C₁₇H₃₆N₂O accurately represents the atomic composition of tetrabutylurea, indicating seventeen carbon atoms, thirty-six hydrogen atoms, two nitrogen atoms, and one oxygen atom [1] [2]. This formula corresponds to a molecular weight of 284.49 grams per mole, establishing the compound's mass characteristics for stoichiometric calculations [3].
The structural representation reveals a central urea moiety (CO(NH₂)₂) where all four hydrogen atoms have been systematically replaced by n-butyl groups [4]. The canonical SMILES notation CCCCN(CCCC)C(=O)N(CCCC)CCCC provides a linear representation of the molecular connectivity [16]. The InChI representation InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 offers a standardized description of the molecular structure [1].
The compound exhibits a symmetrical arrangement around the central carbonyl carbon, with two dibutylamino groups forming the complete substitution pattern [6]. This structural organization results in a molecule with significant steric bulk and distinctive physicochemical properties compared to simpler urea derivatives [15].
| Property | Value |
|---|---|
| Physical State at 20°C | Liquid |
| Appearance | Colorless to light yellow clear liquid |
| Melting Point (°C) | <-50 to -60 |
| Boiling Point (°C/mmHg) | 163/12 mmHg |
| Density (g/cm³) | 0.874-0.880 |
| Flash Point (°C) | 93 |
| Refractive Index | 1.4520-1.4560 |
| Viscosity (mm²/s) | 17.6 |
| Vapor Pressure (Pa at 20°C) | 0.019 |
| Water Solubility (mg/L at 20°C) | 4.3 |
Tetrabutylurea exhibits limited structural isomerism due to the symmetrical nature of its substitution pattern [10]. The compound represents one specific constitutional isomer within the broader family of tetraalkyl-substituted ureas, where the four butyl groups are exclusively n-butyl chains rather than branched isomers [11]. This structural specificity eliminates potential positional isomerism that could arise from different alkyl chain arrangements.
The conformational landscape of tetrabutylurea is dominated by the rotational freedom around the carbon-nitrogen bonds connecting the butyl chains to the central urea framework [17]. The molecule possesses twelve rotatable bonds, as indicated by its rotatable bond count, contributing to significant conformational flexibility [16]. This flexibility allows the butyl chains to adopt various spatial arrangements while maintaining the core urea structure.
Computational studies suggest that the central urea moiety maintains a planar or near-planar configuration, consistent with the partial double-bond character of the carbon-nitrogen bonds due to resonance stabilization [18]. The nitrogen atoms exhibit sp² hybridization, contributing to the planarity of the central functional group while allowing the butyl substituents to extend into three-dimensional space [14].
The steric interactions between the four bulky butyl groups influence the preferred conformational states, with extended conformations being energetically favored to minimize intramolecular crowding [12]. These conformational preferences directly impact the compound's physical properties, including its relatively low melting point and liquid state at ambient conditions [23].
Tetrabutylurea exhibits distinctive hydrogen bonding characteristics that differentiate it from traditional urea compounds [15]. The complete substitution of all four hydrogen atoms on the nitrogen centers eliminates the compound's ability to act as a hydrogen bond donor, as confirmed by its hydrogen bond donor count of zero [16]. This structural modification fundamentally alters the intermolecular interaction profile compared to unsubstituted urea.
Despite the absence of donor capabilities, tetrabutylurea retains hydrogen bond acceptor functionality through its carbonyl oxygen atom [16]. The compound exhibits a hydrogen bond acceptor count of one, indicating that the carbonyl oxygen can participate in hydrogen bonding interactions with suitable donor molecules [15]. This acceptor capability enables the compound to interact with protic solvents and other hydrogen bond donors in solution.
The topological polar surface area of 23.55 Ų reflects the limited polar character of the molecule, primarily concentrated at the carbonyl functional group [16]. This relatively small polar surface area, combined with the extensive nonpolar butyl substituents, results in predominantly hydrophobic character and limited water solubility of 4.3 mg/L at 20°C [4].
The compound's molecular interactions are primarily governed by van der Waals forces and dispersion interactions due to the extensive alkyl substitution [18]. The LogP value ranging from 4.91 to 5.41 indicates strong lipophilic character and preferential partitioning into nonpolar phases [16] [31]. These interaction patterns make tetrabutylurea particularly suitable for applications in nonpolar media and as a solvent for hydrophobic compounds [6].
Research demonstrates that tetrabutylurea can engage in phase-transfer catalysis due to its ability to coordinate with ionic species while maintaining solubility in organic phases [6]. The compound's interaction with polar molecules occurs primarily through its carbonyl oxygen, which can coordinate with metal cations or participate in weak hydrogen bonding with protic solvents [15].
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 12 |
| Topological Polar Surface Area (Ų) | 23.55 |
| LogP (octanol-water) | 4.91-5.41 |
| Complexity | 193 |
| Heavy Atom Count | 20 |
Environmental Hazard